molecular formula C9H15BClNO2 B591612 (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride CAS No. 1485417-01-3

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No. B591612
CAS RN: 1485417-01-3
M. Wt: 215.484
InChI Key: NLTVXNFNTNAFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1485417-01-3 . It has a molecular weight of 215.49 and its IUPAC name is 3-[(dimethylamino)methyl]phenylboronic acid hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters has been reported, which could potentially be used in the synthesis of this compound . Additionally, the preparation of compounds with boronic acid groups is relatively simple and well-known .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .


Chemical Reactions Analysis

Boronic acids are known to undergo various chemical reactions. For example, they can be used as reactants in the synthesis of different protein effectors . They can also participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • A study by Meller et al. (1998) describes the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium, forming 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane. This research explores the chemical properties and potential applications of boron-containing compounds in organometallic chemistry (Meller, Hoppe, Maringgele, Haase, & Noltemeyer, 1998).

  • Asakura, Ōki, and Toyota (2000) investigated the deprotonation of N-Methyl groups in certain phenylborane derivatives, leading to potential applications in organic synthesis and material science (Asakura, Ōki, & Toyota, 2000).

  • Elfeky (2011) developed a fluorescent boronic acid sensor for detecting sugars and nucleosides, which has potential clinical applications in disease detection and treatment (Elfeky, 2011).

  • A study by Fischer and Bock (1985) involved reactions of chloroauric acid with certain dimethylamino compounds, leading to the formation of gold complexes. This has implications for the development of novel organometallic compounds (Fischer & Bock, 1985).

  • Okasaka and Kitano (2010) developed a novel vinyl monomer based on dimethylaminophenylboronic acid, leading to applications in sensing sugars, which is relevant in biomedical research (Okasaka & Kitano, 2010).

  • Barrón, Hall, Natoff, and Vallance (1965) explored the pharmacological properties of a compound related to dimethylamino phenylboronic acid, which showed anticonvulsant and diuretic effects, indicating potential in drug development (Barrón, Hall, Natoff, & Vallance, 1965).

  • Zagade et al. (2020) conducted a study on a boronic acid-based anticancer molecule, showcasing its potential in cancer therapy (Zagade, Shard, Shinde, Sahu, & Sengupta, 2020).

  • Norrild and Søtofte (2002) synthesized new boronic acids for glucose sensing, relevant in diabetes management and research (Norrild & Søtofte, 2002).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Mechanism of Action

properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTVXNFNTNAFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.